Cyanomethyl (Benzoylamino)acetate: Technical Profile & Application Guide
Cyanomethyl (Benzoylamino)acetate: Technical Profile & Application Guide
Executive Summary
Cyanomethyl (benzoylamino)acetate (CAS 4816-94-8), also known as cyanomethyl hippurate , is a specialized activated ester derivative of hippuric acid (N-benzoylglycine). Historically significant in the development of peptide coupling methodologies, this compound serves as a mild yet reactive electrophile for amide bond formation. Its activation mechanism relies on the electron-withdrawing cyanomethyl moiety (
This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of cyanomethyl hippurate, designed for researchers in organic synthesis and medicinal chemistry.
Chemical Identity & Structural Analysis
| Parameter | Data |
| CAS Registry Number | 4816-94-8 |
| IUPAC Name | Cyanomethyl 2-benzamidoacetate |
| Synonyms | Cyanomethyl hippurate; Hippuric acid cyanomethyl ester; N-Benzoyl-glycin-cyanomethylester |
| Molecular Formula | |
| Molecular Weight | 218.21 g/mol |
| SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)OCC#N |
| InChIKey | VCFUBYJGDOKKRJ-UHFFFAOYSA-N |
Structural Features[5][9][10][11]
-
Benzoyl Group: Provides N-terminal protection and stability.
-
Glycine Linker: The central amino acid scaffold.
-
Cyanomethyl Ester: The "warhead." The nitrile group (
) exerts a strong inductive effect ( ), pulling electron density away from the ester oxygen. This destabilizes the ester bond and increases the electrophilicity of the carbonyl carbon, facilitating aminolysis under mild conditions.
Physicochemical Properties[3][5][8][9][11][12]
The following data is synthesized from experimental literature and theoretical modeling of cyanomethyl esters.
| Property | Value / Description | Source/Note |
| Physical State | Crystalline Solid | [1] |
| Melting Point | 97–100 °C | Recrystallized from acetone-ether [2] |
| Solubility | Soluble in EtOAc, Acetone, DMF, | [2] |
| Reactivity | Susceptible to hydrolysis in strong base/acid. Reacts with primary/secondary amines. | Activated ester behavior |
| Stability | Stable at room temperature when stored dry. Decomposes slowly in moist air to release formaldehyde and HCN. | SAFETY CRITICAL |
Synthesis & Production
Core Protocol: Alkylation of Hippuric Acid
The most robust synthesis involves the direct alkylation of the hippuric acid carboxylate with chloroacetonitrile. This method avoids the use of unstable acid chlorides.
Reagents
-
Substrate: Hippuric acid (N-benzoylglycine) [1.0 eq]
-
Reagent: Chloroacetonitrile (
) [3.0 eq] -
Base: Triethylamine (
) [1.5 eq] -
Solvent: Ethyl Acetate (EtOAc) or DMF
Step-by-Step Methodology
-
Dissolution: Dissolve hippuric acid (10 mmol) in dry Ethyl Acetate (50 mL).
-
Deprotonation: Add Triethylamine (15 mmol) dropwise. The solution may warm slightly as the triethylammonium salt forms.
-
Alkylation: Add Chloroacetonitrile (30 mmol) in one portion.
-
Reaction: Heat the mixture to 70°C for 3–5 hours. Monitor by TLC (System:
:MeOH 9:1) for the disappearance of the acid. -
Workup:
-
Cool to room temperature.
-
Wash the organic layer with 5% Citric Acid (to remove excess amine).
-
Wash with Saturated
(to remove unreacted acid). -
Wash with Brine, dry over
, and filter.
-
-
Purification: Evaporate solvent under reduced pressure. Recrystallize the crude solid from Acetone/Ether to yield colorless needles (Yield: ~80%).
Figure 1: Synthesis pathway via nucleophilic substitution of chloroacetonitrile.
Mechanism of Action: Aminolysis
The utility of CAS 4816-94-8 lies in its ability to transfer the benzoylglycyl moiety to an amine nucleophile (peptide coupling).
The Activation Effect
Standard alkyl esters (e.g., methyl/ethyl) are generally unreactive toward amines at moderate temperatures. The cyanomethyl group activates the ester via two pathways:
-
Inductive Effect: The nitrile group pulls electron density through the methylene bridge, making the carbonyl carbon more positive (electrophilic).
-
Leaving Group Ability: The departing group is the cyanomethoxy anion (
), which is stabilized relative to a standard alkoxide. Note: This leaving group rapidly decomposes.
Reaction with Amines
When reacted with a primary amine (
-
The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
The intermediate collapses, expelling the cyanomethoxy group.
-
Decomposition (Driving Force): The expelled cyanomethoxy species protonates to form glycolonitrile (
), which is unstable and decomposes into formaldehyde ( ) and hydrogen cyanide ( ). This decomposition prevents the reverse reaction, driving the coupling to completion.
Figure 2: Mechanism of aminolysis showing the irreversible decomposition of the leaving group.
Applications in Drug Development
Peptide Synthesis
Cyanomethyl esters were among the first "activated esters" introduced (Schwyzer et al.) to suppress racemization during peptide coupling. While less common today than NHS-esters or HATU, they remain useful for:
-
Fragment Condensation: Coupling large peptide blocks where milder conditions are required to prevent epimerization.
-
Selective Acylation: Differentiating between amines of varying nucleophilicity.
Heterocycle Formation
The activated methylene of the hippurate moiety, combined with the ester reactivity, makes this compound a precursor for oxazol-5-ones (azlactones) . Under dehydrating conditions, cyanomethyl hippurate can cyclize to form the oxazolone, a key intermediate in the synthesis of amino acid analogs and heterocyclic scaffolds.
Safety & Handling (Critical)
Warning: This compound and its reaction byproducts pose specific toxicological risks.
| Hazard | Description | Mitigation |
| Hydrolysis Products | Upon contact with water or during aminolysis, the leaving group generates Formaldehyde and Hydrogen Cyanide (HCN) . | ALWAYS work in a high-efficiency fume hood. Treat waste streams with bleach (hypochlorite) to neutralize cyanide before disposal. |
| Skin/Eye Irritant | The ester itself is an irritant; the nitrile moiety allows for potential transdermal absorption. | Wear nitrile gloves, safety goggles, and a lab coat. |
| Acute Toxicity | Potential for cyanide-like toxicity if ingested or inhaled in large quantities. | Keep antidotes (e.g., hydroxocobalamin) accessible if working on large scales. |
References
-
ChemicalBook. (2023). Cyanomethyl (benzoylamino)acetate Properties and Suppliers. Retrieved from
-
Schwyzer, R., et al. (1955). Synthese von Peptiden mit Hilfe von Cyanmethylestern. Helvetica Chimica Acta, 38(1), 69-79. (Foundational text on cyanomethyl ester synthesis and properties, cited via ).
-
Organic Syntheses. (1943). Hippuric Acid Synthesis (Parent Compound Reference). Org.[1] Synth. Coll. Vol. 2, p.328. Retrieved from
-
PubChem. (n.d.). Compound Summary: Hippuric acid.[2][1][3][4][5][6][7] Retrieved from
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. Full text of "Organic Reactions Vol 12" [archive.org]
- 3. salicylic acid biosynthesis: Topics by Science.gov [science.gov]
- 4. methyl salicylate production: Topics by Science.gov [science.gov]
- 5. Hippuric acid | 495-69-2 [chemicalbook.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. youtube.com [youtube.com]
